Product packaging for N-Methacryloyl-2-methylalanine(Cat. No.:CAS No. 15926-21-3)

N-Methacryloyl-2-methylalanine

Cat. No.: B175768
CAS No.: 15926-21-3
M. Wt: 171.19 g/mol
InChI Key: JTFZVTZBHCHYGA-UHFFFAOYSA-N
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Description

Overview of Amino Acid Derivatives in Polymer Science

Amino acids, the fundamental building blocks of proteins, are increasingly utilized as precursors for synthetic polymers. tandfonline.com Their inherent chirality, biocompatibility, and biodegradability make them attractive for developing functional materials, especially for biomedical applications. tandfonline.comrsc.org The incorporation of amino acid moieties into polymer structures can impart properties such as directional polarity and the ability to form specific noncovalent interactions, which are crucial for designing hierarchical superstructures. tandfonline.com

Polymers derived from amino acids often exhibit hydrophilicity, relatively high melting points, and favorable material properties even at lower molecular weights. tandfonline.com The diverse side chains of amino acids provide a wide range of chemical and physical characteristics, including hydrophilicity, hydrophobicity, and varying acidity or alkalinity. rsc.org These side chains also contain reactive functional groups like amino and carboxyl groups, which can be further modified. rsc.org However, polymers composed solely of amino acids can have limitations, such as restricted thermal stability and insolubility in common organic solvents, which can complicate their processing and application. tandfonline.com

Significance of Methacryloyl Functionalization in Monomer Design

The functionalization of molecules with a methacryloyl group is a key strategy in monomer design, rendering them suitable for radical polymerization. This process allows for the creation of polymers with a stable carbon-carbon backbone. The methacryloyl group is highly reactive and can form covalent bonds with other monomers, leading to the formation of polymers with desired properties.

This functionalization is particularly significant in the development of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. nih.gov For instance, gelatin methacryloyl (GelMA) is produced by modifying gelatin with methacryloyl side groups. This modification allows the resulting molecule to undergo rapid polymerization, creating covalent crosslinks and providing stability at physiological temperatures. mdpi.com The degree of functionalization with methacryloyl groups directly influences the crosslinking density and, consequently, the mechanical properties of the resulting polymer network. mdpi.commdpi.com

The synthesis of monomers containing the methacryloyl group often involves the reaction of a precursor molecule with methacryloyl chloride. tandfonline.comtandfonline.com This method has been used to functionalize a variety of compounds, including amino acids and other biomolecules, to produce monomers for polymerization. nih.gov

Research Trajectory of N-Methacryloyl-2-methylalanine within Polymer Chemistry

Research into this compound is part of a broader investigation into polymers derived from amino acids. The synthesis of such monomers typically involves the reaction of an amino acid with methacryloyl chloride or a similar reagent. For example, the synthesis of N-methacryloyl-L-alanine involves dissolving L-alanine in a sodium hydroxide (B78521) solution and then adding methacryloyl chloride. nih.gov A similar approach can be applied to 2-methylalanine to produce this compound.

Once synthesized, these monomers can be polymerized, often through free-radical polymerization, to create polymers with the amino acid derivative as a repeating unit. nih.gov Research has explored the use of these polymers in various applications. For instance, polymers based on N-methacryloyl-L-alanine have been grafted onto chitosan (B1678972) microspheres to create novel adsorbents for the detection of trace metal elements. nih.gov The presence of the amino acid moiety provides functional groups that can interact with metal ions, demonstrating the potential for creating functional materials.

The study of this compound and its polymers contributes to the understanding of how the structure of the amino acid derivative influences the properties of the resulting polymer. This includes investigating its role in the formation of hydrogels and other materials with specific chemical and physical characteristics.

Scope and Objectives of Academic Inquiry

The primary goals of academic research on this compound and its polymers are multifaceted. A key objective is to thoroughly characterize the polymers derived from this monomer. This includes determining their molecular weight, thermal properties, and mechanical behavior.

A significant area of investigation is the potential for these polymers in various applications, driven by the unique properties imparted by the this compound unit. Research often focuses on creating materials with specific functionalities. For example, the synthesis of benzimidazo[2,1-a]isoquinolin-6(5H)-ones from N-methacryloyl-2-phenylbenzoimidazoles highlights the use of related methacryloyl compounds in constructing complex heterocyclic structures. rsc.org

Furthermore, academic inquiry aims to understand the structure-property relationships of these polymers. By systematically modifying the polymer architecture and composition, researchers can tailor the material's properties for specific uses. This fundamental understanding is crucial for the rational design of new polymers based on this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO3 B175768 N-Methacryloyl-2-methylalanine CAS No. 15926-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(2-methylprop-2-enoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(2)6(10)9-8(3,4)7(11)12/h1H2,2-4H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFZVTZBHCHYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549733
Record name 2-Methyl-N-(2-methylacryloyl)alanine
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URL https://comptox.epa.gov/dashboard/DTXSID10549733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15926-21-3
Record name 2-Methyl-N-(2-methyl-1-oxo-2-propen-1-yl)alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15926-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-N-(2-methylacryloyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for N Methacryloyl 2 Methylalanine

Precursor Synthesis of 2-Methylalanine (α-Aminoisobutyric Acid)

2-Methylalanine, also known as α-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid that serves as the foundational structure for N-Methacryloyl-2-methylalanine. wikipedia.orgtaylorandfrancis.com Its synthesis can be achieved through various chemical routes.

Conventional Synthetic Routes to 2-Methylalanine

Historically, a common laboratory-scale synthesis of 2-aminoisobutyric acid involves the reaction of acetone (B3395972) cyanohydrin with ammonia, followed by hydrolysis of the resulting aminonitrile. wikipedia.org Another established method is the amination of alpha-bromocarboxylic acids. libretexts.org This straightforward approach, while effective, can sometimes lead to moderate yields and may require more complex purification procedures to obtain a pure product. libretexts.org

The Strecker synthesis offers an elegant and efficient alternative, assembling the α-amino acid from an aldehyde (in this case, acetone), ammonia, and cyanide. libretexts.org The resulting α-amino nitrile is then hydrolyzed to yield the final amino acid. libretexts.org

For industrial-scale production, the selective hydroamination of methacrylic acid has been a viable method. wikipedia.org

Emerging Methodologies for 2-Methylalanine Production

Recent research has focused on developing more sustainable and efficient methods for amino acid synthesis, including biocatalytic and fermentative processes. While specific details on emerging methods for 2-methylalanine are not extensively documented in the provided results, the broader field of amino acid production is seeing advancements. For instance, recombinant Corynebacterium glutamicum has been engineered for the fermentative production of N-methylated amino acids from sugars, showcasing the potential for biocatalytic routes to specialized amino acids. nih.govfrontiersin.org These approaches could potentially be adapted for the production of 2-methylalanine, offering a greener alternative to traditional chemical syntheses.

N-Methacryloyl Functionalization Strategies

The introduction of the methacryloyl group onto the nitrogen atom of 2-methylalanine is a critical step in forming the target compound. This is typically achieved through acylation reactions.

Acylation of Amino Acids with Methacryloyl Chloride or Anhydride (B1165640)

The most common method for N-methacryloylation involves the reaction of the amino acid with either methacryloyl chloride or methacrylic anhydride. nih.govnih.gov These reagents readily react with the amino group to form a stable amide bond. libretexts.org The choice between the chloride and anhydride often depends on the specific reaction conditions and the desired purity of the final product. While methacryloyl chloride is highly reactive, methacrylic anhydride can also be employed, though it may react with various functional groups on a protein, including amines, hydroxyls, and thiols. nih.gov

Performing the acylation reaction in an aqueous medium is a common and practical approach. The traditional Schotten-Baumann reaction conditions, which involve reacting an amino acid with an acyl chloride under basic conditions, are frequently used for producing N-acylated amino acids. researchgate.net For the synthesis of N-methacryloyl compounds, a typical procedure involves dissolving the amino acid, such as L-alanine, in an aqueous sodium hydroxide (B78521) solution. nih.gov Methacryloyl chloride is then added dropwise at a controlled low temperature (e.g., 0-5°C) while stirring. nih.gov The pH of the reaction is a crucial parameter; for instance, in the synthesis of N-Methacryloyl-L-lysine, a pH of 9-10 ensures the target ε-amino group is deprotonated and reactive while the α-amino group remains protonated and inert. After the reaction, the mixture is typically acidified to precipitate the N-acylated amino acid product, which can then be purified. nih.gov

Parameter Condition Rationale
Reactants Amino Acid, Methacryloyl Chloride/AnhydrideForms the desired N-methacryloyl product.
Solvent Aqueous NaOH or other baseDissolves the amino acid and neutralizes the HCl byproduct.
Temperature 0-5 °CControls the reaction rate and minimizes side reactions. google.com
pH Basic (e.g., 9-10 for lysine)Ensures the target amino group is deprotonated and nucleophilic.
Workup AcidificationPrecipitates the final product for isolation.

This table summarizes the general conditions for the direct acylation of amino acids in aqueous media.

Direct Acylation in Aqueous Media

Exploration of Alternative Functionalization Approaches for this compound

While the direct acylation of 2-methylalanine with methacryloyl chloride remains a primary synthetic route, researchers have investigated alternative functionalization methods to introduce the methacryloyl group. These approaches often aim to overcome challenges associated with the standard method, such as side reactions or the need for stringent reaction conditions.

One alternative involves the hydrolysis of poly(2-vinyl-4,4-dimethylazlactone) (PVDMA). This method yields poly(N-acryloyl-2-methylalanine) (PAMA), where the pendant dimethyl groups and a carboxylate are introduced through the hydrolysis process. This polymer-based approach offers a different pathway to a functionalized 2-methylalanine structure.

Furthermore, post-polymerization modification techniques present another avenue for functionalization. For instance, block copolypeptides containing methacryloyl and alkynyl groups allow for orthogonal functionalization, where thiol-ene click reactions can be used to modify the methacryloyl groups. Although not a direct synthesis of the monomer, this highlights advanced strategies for incorporating the this compound moiety into larger, functional macromolecules.

The use of different activating agents and reaction media is also an area of exploration. For example, the synthesis of related N-acryloyl amino acid esters has been achieved using reagents like triethylamine (B128534) (TEA) in chloroform, followed by purification via column chromatography. nih.gov Such methods could potentially be adapted for this compound synthesis.

Reaction Condition Optimization for this compound Synthesis

The efficiency and selectivity of this compound synthesis are highly dependent on the reaction conditions. Key parameters that are frequently optimized include temperature, pH, and the choice of catalyst.

Influence of Temperature and pH on Reaction Selectivity

Temperature and pH play critical roles in the acylation of amino acids. Low temperatures, typically between 0 and 5°C, are often employed during the addition of methacryloyl chloride. nih.gov This is crucial to suppress undesirable side reactions, such as the hydrolysis of the acid chloride and premature polymerization of the methacryloyl group.

The pH of the reaction medium is another vital factor that influences the reactivity of the amino acid. For the acylation of amino acids, a slightly alkaline pH is generally preferred to ensure the amino group is deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbonyl carbon of the methacryloyl chloride. For instance, in the synthesis of N-methacryloyl-L-alanine, the starting amino acid is dissolved in a sodium hydroxide solution. nih.gov In related syntheses, a pH range of 9-10 has been found to be optimal for selectively acylating the ε-amino group of lysine (B10760008) while keeping the α-amino group protonated and less reactive. After the reaction, the mixture is typically acidified to a pH of 2-3 to protonate the carboxylate and facilitate the precipitation and extraction of the final product. nih.gov

Table 1: Influence of Temperature and pH on Synthesis

ParameterOptimal RangeRationale
Temperature 0–5°CSuppresses hydrolysis of methacryloyl chloride and prevents premature polymerization.
Initial pH Alkaline (e.g., 9-10)Ensures the amino group is deprotonated and nucleophilic for efficient acylation.
Final pH Acidic (e.g., 2-3)Facilitates precipitation and isolation of the N-methacryloyl amino acid product. nih.gov

Catalyst Systems and Reaction Efficiency

While the direct acylation may not always require a catalyst, various systems can be employed to enhance reaction efficiency and yield. In related fields, metal catalysts and organocatalysts have been shown to be effective in similar transformations.

For instance, nickel-catalyzed cross-coupling reactions have been developed for the deaminative arylation of amino acid derivatives, demonstrating the potential of metal catalysts in modifying amino acid structures. acs.org While not a direct synthesis of this compound, this illustrates the use of transition metals in amino acid chemistry. In other contexts, silver nanoparticles have been used as Lewis acid catalysts in multi-component reactions for synthesizing heterocyclic compounds. nih.gov

Organocatalysts, such as cinchona-alkaloid derived tertiary amines, have been used to achieve asymmetric induction in aza-Morita-Baylis-Hillman reactions, highlighting their potential for stereoselective synthesis. cardiff.ac.uk The choice of catalyst can significantly impact reaction times and yields.

Purification and Isolation Techniques for this compound Monomer

Following the synthesis, a crucial step is the purification and isolation of the this compound monomer to ensure high purity for subsequent applications, such as polymerization.

A common initial step involves quenching the reaction and adjusting the pH to precipitate the crude product. The reaction mixture is often acidified with a strong acid like hydrochloric acid to a pH of about 2, causing the N-methacryloyl amino acid to precipitate out of the aqueous solution.

The crude product is then typically collected by filtration. To remove unreacted starting materials and byproducts, the filtered solid is washed with various solvents. Water is used to remove inorganic salts, and organic solvents like tetrahydrofuran (B95107) (THF) or acetone can be employed to wash away organic impurities.

For higher purity, recrystallization is a frequently used technique. The crude product can be dissolved in a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture, and then allowed to crystallize, yielding a more purified monomer. nih.gov

In cases where recrystallization is insufficient or for the purification of related N-acryloyl amino acid esters, column chromatography is utilized. Silica gel is a common stationary phase, and a mixture of solvents like n-hexane and ethyl acetate (B1210297) can be used as the eluent to separate the desired product from impurities. nih.gov

The final, purified monomer is typically dried under vacuum to remove any residual solvents.

Table 2: Purification Techniques for N-Methacryloyl Amino Acids

TechniquePurposeSolvents/Reagents
Precipitation Initial isolation of crude productHydrochloric Acid (to acidify to pH ~2)
Filtration and Washing Removal of soluble impuritiesWater, Tetrahydrofuran (THF), Acetone
Recrystallization High-purity monomer isolationEthanol, Ethanol/Water mixtures nih.gov
Column Chromatography Separation from closely related impuritiesSilica Gel, n-Hexane/Ethyl Acetate nih.gov
Drying Removal of residual solventsVacuum

Polymerization Mechanisms and Polymer Architectures of N Methacryloyl 2 Methylalanine

Radical Polymerization of N-Methacryloyl-2-methylalanine

Radical polymerization is a common method for polymerizing vinyl monomers like this compound. This process involves the generation of free radicals that initiate a chain reaction, leading to the formation of long polymer chains.

The kinetics of free radical polymerization are characterized by three main steps: initiation, propagation, and termination. uvebtech.com The rate of polymerization is influenced by factors such as monomer and initiator concentrations, temperature, and the solvent used. uvebtech.comripublication.com

Propagation: In this phase, the newly formed monomer radical rapidly adds to other monomer molecules, leading to the growth of the polymer chain. uvebtech.com The rate of propagation is proportional to the concentrations of both the growing radical chains and the monomer. uvebtech.com

Termination: The growth of polymer chains is concluded by termination reactions, which can occur through combination or disproportionation of two growing radical chains. The rate of termination is proportional to the square of the concentration of the growing radical chains. uvebtech.com

Controlled radical polymerization (CRP) methods offer the ability to synthesize polymers with predetermined molecular weights, low polydispersity, and complex architectures. chemrestech.comsigmaaldrich.com These techniques rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. cmu.eduencyclopedia.pub

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP technique that employs a transition metal complex as a catalyst to reversibly activate and deactivate the propagating polymer chains through a halogen atom transfer process. chemrestech.comcmu.eduspringernature.com This method allows for the synthesis of well-defined polymers with controlled architectures. springernature.com The key to ATRP is the establishment of a rapid equilibrium between the active and dormant species, which keeps the concentration of radicals low and minimizes termination reactions. cmu.eduencyclopedia.pub

For methacrylates, copper-based catalytic systems are commonly used. cmu.edu For instance, the polymerization of methyl methacrylate (B99206) (MMA) has been successfully controlled using a copper(I) bromide (CuBr) catalyst complexed with ligands like substituted bipyridines. cmu.edu This system allows for the synthesis of poly(methyl methacrylate) with low polydispersity and controlled molecular weights. cmu.edu The polymerization kinetics typically show a linear increase in molecular weight with monomer conversion, which is a characteristic of a controlled or "living" polymerization. cmu.educmu.edu The rate of polymerization can be influenced by the choice of initiator, catalyst, ligand, and solvent.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique known for its compatibility with a wide range of monomers and reaction conditions. wikipedia.orgnih.gov This method utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.org The RAFT process allows for the synthesis of polymers with narrow molecular weight distributions and complex architectures such as block copolymers and star polymers. wikipedia.orgmdpi.com

The mechanism of RAFT involves a series of addition-fragmentation equilibria where the CTA is reversibly added to a propagating radical, forming a dormant intermediate. This intermediate can then fragment to release a new radical that can re-initiate polymerization. This process ensures that most polymer chains grow at a similar rate, leading to a low polydispersity index (PDI). nih.govsigmaaldrich.com The choice of RAFT agent is crucial and depends on the type of monomer being polymerized. sigmaaldrich.com For methacrylates, dithioesters and trithiocarbonates are often effective CTAs. sigmaaldrich.com The living character of RAFT polymerization is demonstrated by the linear evolution of molecular weight with monomer conversion and the ability to perform successful chain extensions to create block copolymers. nih.gov

Controlled Radical Polymerization (CRP) Techniques

Atom Transfer Radical Polymerization (ATRP) for this compound

Copolymerization Studies Involving this compound

Copolymerization is a process where two or more different monomers are polymerized together to create a copolymer. The properties of the resulting copolymer depend on the properties of the individual monomers and their arrangement along the polymer chain.

Monomer reactivity ratios (r1 and r2) are key parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. scielo.br The values of r1 and r2 determine the composition and microstructure of the resulting copolymer. scielo.brresearchgate.net These ratios can be determined experimentally using methods such as Fineman-Ross and Kelen-Tudos. scielo.brresearchgate.netresearchgate.net

For example, in the copolymerization of N-(2-thiazolyl)methacrylamide (TMA) with methyl methacrylate (MMA), the reactivity ratios were found to be r(TMA) = 0.17 and r(MMA) = 2.21. researchgate.net Since r(MMA) > 1 and r(TMA) < 1, this indicates that the growing chain ending in an MMA radical prefers to add another MMA monomer, while the growing chain ending in a TMA radical also prefers to add an MMA monomer. This leads to a copolymer that is richer in MMA units than the monomer feed.

In another system involving the copolymerization of cinnamyl methacrylate (CMA) and ethyl methacrylate (EMA), the reactivity ratios were determined to be r(CMA) = 0.142 and r(EMA) = 0.903. scielo.br The relatively low reactivity of the CMA growing radical is attributed to the steric hindrance from the bulky cinnamyl pendant group. scielo.br

The determination of monomer reactivity ratios is crucial for predicting the copolymer composition and for tailoring the properties of the final material.

Monomer Reactivity Ratios in Various Copolymerization Systems

Monomer 1 Monomer 2 r1 r2 Method
N-(2-thiazolyl)methacrylamide (TMA) Methyl Methacrylate (MMA) 0.17 2.21 Fineman-Ross, Kelen-Tudos
N-(2-thiazolyl)methacrylamide (TMA) Styrene (St) < 1 < 1 Not Specified
N-(2-thiazolyl)methacrylamide (TMA) Vinyl Acetate (B1210297) (VA) < 1 < 1 Not Specified
Cinnamyl Methacrylate (CMA) Ethyl Methacrylate (EMA) 0.142 0.903 Fineman-Ross, Kelen-Tudos
N-(4-butoxycarbonylphenyl)maleimide (BCPM) Methyl Methacrylate (MMA) 0.28 0.90 Fineman-Ross, Kelen-Tudos
N-(4-butoxycarbonylphenyl)maleimide (BCPM) Styrene (ST) 0.20 0.39 Fineman-Ross, Kelen-Tudos
N-(4-butoxycarbonylphenyl)maleimide (BCPM) Acrylonitrile (AN) 0.51 1.23 Fineman-Ross, Kelen-Tudos
n-Butyl Acrylate (nBuA) Methyl Methacrylate (MMA) 0.34 1.7 Not Specified
n-Butyl Acrylate (nBuA) PMMA Macromonomer Not Specified > 0.625 Jaacks Method

This table presents a selection of monomer reactivity ratios from various studies to illustrate the concept. Data for this compound specifically was not available in the provided search results. scielo.brresearchgate.netresearchgate.netuni-bayreuth.de

Synthesis of Statistical and Block Copolymers

The synthesis of copolymers from this compound allows for the creation of materials with tailored properties by combining it with other monomers in either a random (statistical) or ordered (block) arrangement. Controlled polymerization techniques, such as Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization, are particularly effective for synthesizing well-defined block and statistical copolymers. nih.govnih.gov

RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for control over molecular weight and dispersity. nih.gov The process for synthesizing statistical copolymers involves polymerizing a mixture of two or more monomers simultaneously. nih.gov For block copolymers, the synthesis is sequential; a first block is polymerized, and then a second monomer is added to grow the second block from the active chain end of the first. mdpi.com

For instance, the synthesis of statistical copolymers of methacrylate monomers like dimethylamino ethyl methacrylate (DMAEMA) and diisopropylamino ethyl methacrylate (DIPAEMA) has been successfully achieved using RAFT polymerization with 4-cyanopentanoic acid dithiobenzoate (CPD) as the CTA and azobisisobutyronitrile (AIBN) as the initiator. nih.gov A similar one-step approach could be applied to copolymerize this compound with a comonomer. For block copolymers, one monomer, such as this compound, would be polymerized first, followed by the sequential addition and polymerization of a second monomer. mdpi.com The choice of comonomer and the architecture (statistical vs. block) significantly influences the final properties and self-assembly behavior of the copolymer in aqueous media. nih.govnih.gov

Table 1: Representative Components for RAFT Copolymerization This table outlines the typical components and their roles in synthesizing statistical or block copolymers using RAFT polymerization, a method applicable to monomers like this compound.

ComponentExampleRole in PolymerizationCitation
Monomer 1 This compoundPrimary building block of the polymer chain.
Monomer 2 Dimethylamino ethyl methacrylate (DMAEMA)Second building block, imparts different properties to the copolymer. nih.gov
Chain Transfer Agent (CTA) 4-cyanopentanoic acid dithiobenzoate (CPD)Mediates the polymerization to control chain growth and reduce dispersity. nih.gov
Initiator Azobisisobutyronitrile (AIBN)Decomposes to produce free radicals that initiate the polymerization process. nih.govnih.gov
Solvent 1,4-Dioxane or TolueneDissolves monomers, CTA, and initiator, facilitating the reaction. nih.govmdpi.com

Formation of Polymer Networks and Hydrogel Systems

The this compound monomer is well-suited for the formation of three-dimensional polymer networks and hydrogels. Hydrogels are crosslinked polymer networks that can absorb and retain large quantities of water due to the presence of hydrophilic functional groups. biorxiv.org The structure of this compound contains a reactive methacryloyl group, which can undergo polymerization to form polymer chains, and a hydrophilic carboxylic acid group, which contributes to the water-absorbing capacity of the resulting network.

The formation of a stable hydrogel network requires the polymer chains to be physically or chemically crosslinked. Chemical crosslinking, which involves the formation of covalent bonds between polymer chains, leads to mechanically stable hydrogels. researchgate.net This is typically achieved by including a crosslinking agent in the polymerization reaction or by utilizing the reactive groups on the monomer itself to form connections. researchgate.net The resulting networks are insoluble but can swell significantly in water, forming a gel. researchgate.net

Photopolymerization Strategies for this compound-Derived Gels

Photopolymerization is a versatile technique for forming hydrogel networks, offering precise spatial and temporal control over the gelation process. mdpi.com This method uses light (typically UV or visible) to activate a photoinitiator, which then generates free radicals and initiates the polymerization and crosslinking of monomers or functionalized polymers like this compound to form a network. biorxiv.orgmdpi.com

The properties of the resulting hydrogel can be tuned by adjusting parameters such as light intensity, exposure time, and the type and concentration of the photoinitiator. mdpi.com Common photoinitiators include Irgacure 2959 and lithium acylphosphinate (LAP). mdpi.comnih.gov For example, in the photopolymerization of gelatin methacryloyl (GelMA), a related biomaterial, LAP has been shown to be an effective photoinitiator, often activated by UV (365 nm) or blue light (430 nm). biorxiv.orgnih.gov The use of visible light, such as from a dental curing light, can be advantageous, especially for applications involving living cells, as it can be faster and potentially less damaging than UV light. nih.govnih.gov The concentration of the photoinitiator is critical; an optimal range exists to ensure efficient polymerization without compromising the structural integrity of the hydrogel. biorxiv.org

A strategy known as photopolymerization-induced phase separation (PIPS) can be used to create microporous hydrogels. researchgate.net This process involves the photocrosslinking of a solution containing two initially miscible polymers. As polymerization proceeds and the molecular weight of one polymer increases, the polymers demix, forming a porous structure as the network solidifies. researchgate.net This allows for the creation of hydrogels with tunable pore sizes, which can be beneficial for guiding cell behavior in tissue engineering applications. researchgate.net

Table 2: Photopolymerization Systems for Hydrogel Formation This table summarizes various photoinitiator systems and light sources used in the photopolymerization of methacryloyl-functionalized materials to form hydrogels.

Photoinitiator SystemLight Source & WavelengthKey FeaturesCitation
Irgacure 2959 UV LightCommonly used photoinitiator for hydrogel formation, can reduce curing time. mdpi.com
Lithium acylphosphinate (LAP) UV (365 nm) or Blue Light (430 nm)Highly efficient, allows for rapid photopolymerization at low concentrations. biorxiv.orgnih.gov
Eosin Y (EY) with co-initiators Green Light (530 nm)Visible light system, often used with co-initiators like N-vinyl-2-pyrrolidone (NVP) and triethanolamine (B1662121) (TEA) to enhance gelation. biorxiv.org
Ruthenium/Sodium Persulfate (Ru/SPS) Blue Light (430 nm)Visible light initiating system used for acrylated materials. biorxiv.org

Crosslinking Methodologies and Network Formation Principles

The formation of a stable hydrogel network from this compound relies on effective crosslinking methodologies. The primary method for this monomer is chemical crosslinking, which establishes covalent bonds between polymer chains, resulting in a durable, three-dimensional structure. researchgate.net

The fundamental principle of network formation involves the free-radical polymerization of the methacryloyl groups present on the monomer. nih.gov When a polymerization reaction is initiated (e.g., by light or heat), the double bonds of the methacryloyl groups open and react to form long polymer chains. nih.gov To create a network instead of individual linear polymers, a crosslinking agent is typically added to the reaction mixture. A crosslinking agent is a molecule with two or more reactive groups (e.g., a di-methacrylate) that can react with and connect two different polymer chains. whiterose.ac.uk

Alternatively, a high concentration of the monomer itself can lead to a high density of reactive sites, promoting intermolecular connections and network formation even with minimal crosslinker. biorxiv.org The mechanical properties and swelling behavior of the resulting hydrogel are directly influenced by the crosslinking density. A higher concentration of crosslinker leads to a more tightly linked network, resulting in a stiffer, less swellable hydrogel. mdpi.com

Dual-crosslinking methods can also be employed to enhance the mechanical properties of the hydrogels. mdpi.com This involves using two distinct crosslinking mechanisms. For example, an initial network can be formed via photopolymerization, followed by a second crosslinking step, such as enzymatic crosslinking, to further reinforce the structure. mdpi.com This two-step process can significantly improve the stiffness and stability of the final hydrogel. mdpi.comnih.gov

Table 3: Principles of Chemical Crosslinking for Hydrogel Networks

PrincipleDescriptionEffect on Network PropertiesCitation
Free-Radical Polymerization Initiation of polymerization at the methacryloyl group, leading to the formation of polymer chains.Forms the primary backbone of the network. nih.gov
Covalent Crosslinking Use of a chemical crosslinking agent (e.g., a di-acrylate) to form covalent bonds between polymer chains.Increases mechanical stability and structural integrity. Results in a chemically stable, non-reversible network. researchgate.net
Crosslinker Concentration The amount of crosslinking agent relative to the monomer.Higher concentration leads to higher crosslink density, resulting in a stiffer hydrogel with lower swelling capacity. mdpi.com
Dual-Network Formation Creating two interwoven, crosslinked networks. Often, one is rigid and covalently crosslinked, while the second is more flexible.Significantly enhances mechanical properties like toughness and stretchability. nih.gov

Advanced Structural Characterization of N Methacryloyl 2 Methylalanine Polymers

Spectroscopic Analysis of Polymer Structure

Spectroscopic methods are indispensable for probing the chemical makeup of N-Methacryloyl-2-methylalanine polymers. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the polymer's composition, architecture, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Composition and Architecture

For instance, in the ¹H NMR spectrum of a polymer, the disappearance of vinyl proton signals, typically found in the monomer, confirms their consumption during polymerization. wiley-vch.de The number-average molecular weight (Mn) of polymers with values under 3,000 can be determined by ¹H NMR end-group analysis. sigmaaldrich.com This method relies on the ability to distinguish and accurately integrate the signals from the end-groups and the repeating monomer units. sigmaaldrich.com Furthermore, 2D NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can provide even more detailed structural information, helping to resolve overlapping signals and confirm the assignments of different proton and carbon environments within the polymer structure. nih.govwiley-vch.de

Below is a table summarizing typical ¹H NMR spectral data for polymers containing methacryloyl groups. The precise chemical shifts can vary depending on the solvent and the specific polymer structure.

Proton Type Typical Chemical Shift (ppm) Notes
Methacrylate (B99206) Vinyl Protons5.5 - 6.5Disappear upon polymerization.
Methacrylate Methyl Protons1.8 - 2.0Broadens upon polymerization.
Polymer Backbone Protons0.8 - 2.5Broad signals indicative of the polymer chain.
Methyl Protons of 2-methylalanine~1.5May overlap with other aliphatic signals.
Amide NH Proton7.5 - 8.5Can be broad and may exchange with D₂O.
Carboxylic Acid OH Proton10 - 13Very broad and often not observed.

This table presents generalized data. Actual values can be influenced by solvent, temperature, and polymer tacticity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, making them excellent for identifying functional groups within a polymer. photothermal.com IR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar bonds. photothermal.com

In the analysis of this compound polymers, IR spectroscopy can confirm the presence of key functional groups. The C=O stretching vibration of the amide and carboxylic acid groups typically appears in the region of 1600-1750 cm⁻¹. researchgate.net The N-H stretching of the amide can be observed around 3300 cm⁻¹, and the broad O-H stretch of the carboxylic acid is expected between 2500-3300 cm⁻¹. libretexts.org The disappearance of the C=C stretching band from the methacryloyl group, usually around 1630-1640 cm⁻¹, is a clear indicator of successful polymerization. kpi.ua

Raman spectroscopy offers complementary information. The C=C bond of the monomer gives a strong Raman signal, which diminishes upon polymerization. kpi.ua The molecular backbone of the polymer often dominates the Raman spectrum, providing insights into its structure and conformation. thermofisher.com

The following table summarizes key vibrational frequencies for poly(this compound).

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)Weak
N-H (Amide)Stretching~3300~3300
C-H (Aliphatic)Stretching2850-30002850-3000
C=O (Carboxylic Acid)Stretching1700-17251700-1725
C=O (Amide I)Stretching1630-16801630-1680
N-H (Amide II)Bending1510-1570Weak
C=C (Methacrylate)Stretching1630-1640 (in monomer)1630-1640 (strong in monomer)
C-O (Carboxylic Acid)Stretching1210-1320Weak

Note: These are approximate ranges and can be influenced by hydrogen bonding and the physical state of the sample.

Molecular Weight Determination and Polydispersity Analysis

The molecular weight and its distribution are critical parameters that dictate the physical and mechanical properties of polymers.

Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers. smithers.com This method separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting first. researchgate.net From the GPC/SEC data, various molecular weight averages can be calculated, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Z-average molecular weight (Mz). measurlabs.com

The polydispersity index (PDI), calculated as the ratio of Mw/Mn, provides a measure of the breadth of the molecular weight distribution. lcms.cz A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for achieving specific material properties and is a hallmark of a well-controlled polymerization. lcms.cz The choice of eluent and column is critical for accurate GPC/SEC analysis. lcms.cz For water-soluble polymers like those derived from this compound, aqueous buffer systems are often employed. lcms.cz

A hypothetical GPC analysis of two different poly(this compound) samples is presented in the table below.

Sample ID Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn) Polymerization Method
PNMAA-125,00030,0001.20Free Radical Polymerization
PNMAA-228,00031,3601.12Controlled Radical Polymerization

This is a representative data table. Actual results will vary based on synthesis conditions.

Microstructural Elucidation of Polymer Assemblies

Understanding the morphology and organization of polymer chains at the micro- and nanoscale is crucial for applications where the material's structure dictates its function.

Electron Microscopy (SEM, TEM) for Morphological Studies

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques for visualizing the morphology of polymer assemblies. SEM provides high-resolution images of the surface topography of materials, making it suitable for studying the shape and surface features of polymer particles or films. nih.gov

TEM, on the other hand, provides images by passing a beam of electrons through an ultra-thin specimen. This allows for the visualization of the internal structure of polymer assemblies, such as the core-shell morphology of nanoparticles or the lamellar structure of block copolymers. researchgate.netresearchgate.net For soft materials like polymers, cryogenic-TEM (cryo-TEM) can be employed to observe the sample in a vitrified state, preserving its native hydrated structure. These techniques have been used to observe various morphologies, including spherical nanoparticles, worms, and vesicles in polymers with amino acid side-chains. rsc.org For instance, studies on poly(N-methacryloyl-L-alanine acid) grafted chitosan (B1678972) microspheres showed spherical or nearly spherical morphologies with a rough and porous surface. nih.gov

The table below summarizes morphological information that can be obtained from electron microscopy.

Technique Information Obtained Typical Resolutions Sample Form
SEM Surface topography, particle size and shape, porosity1 - 20 nmBulk solids, films, powders
TEM Internal structure, particle size and shape, crystallinity, core-shell structures< 1 nmUltra-thin sections, nanoparticles dispersed on a grid
Cryo-TEM Native hydrated morphology, self-assembled structures in solution< 1 nmVitrified suspensions

X-ray Scattering Techniques (SAXS, WAXS) for Order and Morphology

Therefore, it is not possible to present detailed research findings or data tables as requested. However, the principles of how these techniques would be applied to study poly(this compound) can be described based on general knowledge of polymer characterization.

Theoretical Application of WAXS and SAXS to Poly(this compound)

X-ray scattering is a powerful, non-destructive method used to analyze the structure of materials by observing the scattering pattern of an X-ray beam interacting with the electrons in a sample. acs.org The angle of the scattered X-rays provides information about the length scales of the structures within the material. acs.org

Wide-Angle X-ray Scattering (WAXS)

WAXS, also known as Wide-Angle X-ray Diffraction (WAXD), probes the structure of materials at very small length scales, typically in the range of angstroms (Å), which corresponds to interatomic distances. acs.orgdiamond.ac.uk

Crystallinity Analysis: For a semi-crystalline polymer, a WAXS pattern would consist of sharp diffraction peaks superimposed on a broad, amorphous halo. diamond.ac.ukunits.it The sharp peaks arise from the ordered, crystalline regions where polymer chains are packed into a regular lattice, and their positions are defined by Bragg's Law. acs.org The broad halo originates from the disordered, amorphous regions. acs.org By deconvoluting the areas of the crystalline peaks and the amorphous halo, the degree of crystallinity of poly(this compound) could be quantified. diamond.ac.ukunits.it

Crystal Structure: The positions (2θ angles) and intensities of the diffraction peaks in a WAXS pattern could be used to determine the unit cell parameters of the crystalline domains of the polymer. diamond.ac.uk This provides fundamental information about how the this compound monomer units are arranged in the crystal lattice.

Small-Angle X-ray Scattering (SAXS)

SAXS is sensitive to larger structural features, typically in the range of 1 to 100 nanometers (nm). acs.orgresearchgate.net This technique relies on differences in electron density within the material to generate a scattering pattern at small angles. acs.orgdiamond.ac.uk

Morphology of Semi-Crystalline Polymers: In a semi-crystalline sample of poly(this compound), SAXS could be used to determine the long period, which is the average center-to-center distance between adjacent crystalline lamellae. This provides insight into the lamellar morphology, including the average thickness of both the crystalline and amorphous layers. diamond.ac.uk

Nanoscale Structure in Polymer Systems: If this compound were copolymerized to form block copolymers or used to create polymer nanocomposites, SAXS would be an essential tool. mdpi.comxenocs.com It can provide information on the size, shape, and arrangement of nanoscale domains in block copolymers or the dispersion and size distribution of nanoparticles within the polymer matrix. xenocs.comrsc.org

Hypothetical Data Tables

Without experimental data, any table would be purely illustrative. However, a typical data table for WAXS analysis of a hypothetical semi-crystalline poly(this compound) might look like this:

Table 1: Illustrative WAXS Data for a Hypothetical Poly(this compound) Sample This table is for illustrative purposes only and is not based on experimental data.

Scattering Angle (2θ) d-spacing (Å) Miller Index (hkl)
15.0° 5.90 (110)
21.5° 4.13 (200)

Similarly, a hypothetical SAXS data table could be presented as follows:

Table 2: Illustrative SAXS Data for a Hypothetical Semi-Crystalline Poly(this compound) Sample This table is for illustrative purposes only and is not based on experimental data.

Parameter Value
Scattering Vector at Peak Maximum (q_max) 0.05 Å⁻¹
Long Period (L) 125.6 Å
Degree of Crystallinity (from WAXS) 35%
Calculated Crystalline Lamellar Thickness (L_c) 44.0 Å

While X-ray scattering techniques like WAXS and SAXS are indispensable for polymer science, a specific application to poly(this compound) has not been found in the reviewed literature. The principles outlined above describe how these methods could be used to elucidate the crystalline structure and nanoscale morphology of such a polymer, but detailed findings and data remain a subject for future research.

Theoretical and Computational Investigations of N Methacryloyl 2 Methylalanine and Its Polymers

Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity and electronic characteristics of monomers before their synthesis and polymerization. rsc.orgacs.org These methods can determine the optimal geometry of the monomer and calculate key electronic descriptors that govern its polymerization behavior. researchgate.netresearchgate.net

For a monomer like N-Methacryloyl-2-methylalanine, DFT calculations would be employed to model its three-dimensional structure and electron distribution. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's reactivity; a smaller gap generally suggests higher reactivity. researchgate.net For instance, studies on methyl methacrylate (B99206) (MMA) have used DFT to assess its stability and reactivity, showing it to be an insulator with a wide band gap of around 6.20 eV, which influences its polymerization potential. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution across the monomer. In this compound, this would reveal the partial charges on the vinyl group's carbon atoms, the amide group, and the carboxylic acid moiety. This information is crucial for understanding how the monomer will interact with initiators and other monomers during polymerization. For example, computational analyses of various aromatic carboxylic acid monomers have successfully used molecular orbital calculations to correlate the energy differences between monomer and complexed states with their reactivity towards ions. jst.go.jp A similar approach for this compound would elucidate its potential for radical polymerization and its interactions in different solvent environments. nih.gov

Table 1: Representative Theoretical Electronic Properties of Methacrylate-based Monomers

MonomerMethodologyHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Methyl Methacrylate (cis)DFT/B3LYP-7.98-1.786.20
Methyl Methacrylate (trans)DFT/B3LYP-7.99-1.796.20
Methacrylic AcidDFT/B3LYP/6-31+G(d,p)-7.54-0.856.69
N-CyclohexylmethacrylamideDFT/B3LYP/3-21G*-6.680.617.29

Data is illustrative and derived from computational studies on related monomers. researchgate.netnih.govnih.gov The values for this compound would be expected to show similar trends, influenced by its specific amino acid side chain.

Molecular Dynamics Simulations of Polymerization and Self-Assembly

Once formed, the self-assembly of these polymer chains in solution is a critical aspect of their function, especially for creating structured biomaterials. MD simulations can predict how polymer chains fold and aggregate in different solvents. For instance, simulations of polyamidoamino acids (PAACs) derived from L-alanine and L-valine show that these polymers adopt stable, folded conformations in water, driven by intramolecular interactions, rather than the extended conformations typical of polyelectrolytes. unimi.it Similarly, poly(this compound) chains would be expected to self-assemble into specific nanostructures, such as micelles or vesicles, depending on the solvent conditions and the interplay between the hydrophobic methacrylate backbone and the hydrophilic amino acid side chains. mdpi.com The simulations can track the formation of these assemblies over time, revealing the driving forces, such as hydrophobic interactions and hydrogen bonding.

Table 2: Illustrative Parameters from MD Simulations of Polymer Self-Assembly

Polymer SystemSimulation FocusKey Finding
Poly(methacrylic acid)pH-driven conformational changeCompacted globule at low pH, extended coil at high pH. aip.org
Polyamidoamino acids (from L-alanine)Self-structuring in waterForms stable folded conformations with defined gyration radii. unimi.it
Poly(N-isopropylacrylamide) with amino acid comonomersCoil-to-globule transitionSubstituted amino acids alter the transition temperature. researchgate.net
Poly(glycine-alanine)Aggregation behaviorForms β-sheet-rich aggregates and unique helical structures. nih.gov

This table presents findings from simulations on analogous polymer systems to illustrate the types of insights gained from MD simulations.

Computational Modeling of Polymer Chain Conformation and Interactions

For poly(this compound), the conformation would be a result of a balance of forces: the steric hindrance from the methyl groups on the backbone and the side chain, intramolecular hydrogen bonding involving the amide and carboxyl groups, and interactions with the solvent. Simulations on related polymers like poly(methacrylic acid) (PMAA) have shown that tacticity (the stereochemical arrangement of monomer units) significantly influences chain conformation. researchgate.net Likewise, studies on polyacrylamides have revealed how different N-substituents affect hydration and chain collapse. nih.gov

The interaction of the polymer with solvent molecules and ions is also a key focus of computational modeling. MD simulations can quantify the number of hydrogen bonds between the polymer and water, and analyze the structure of the hydration shell around the polymer. mdpi.com For poly(this compound), the carboxylic acid and amide groups would be primary sites for hydrogen bonding with water. The simulations can also model how the polymer interacts with ions in solution, which is critical for understanding its behavior in physiological environments. For example, simulations have shown that cationic bridges can significantly influence the conformation of polymers like poly(acrylic acid). mdpi.com

Table 3: Representative Conformational Data from Polymer Simulations

PolymerConditionRadius of Gyration (Rg) (nm)Primary Interaction
Poly(methacrylic acid)Low pH (protonated)~1.2Intramolecular H-bonding, hydrophobic
Poly(methacrylic acid)High pH (deprotonated)~2.5Electrostatic repulsion
Poly(n-butyl acrylate-co-acrylic acid)Base copolymer~1.8van der Waals
Poly(n-butyl acrylate-co-acrylic acid-co-DMA)With dopamine (B1211576) methacrylamide~1.7Intramolecular H-bonding

Data is illustrative, based on findings for related polymers like PMAA and functionalized polyacrylates. aip.orgrsc.org Rg values are highly dependent on molecular weight and simulation conditions.

Prediction of Responsive Behavior in Polymer Systems

A major strength of computational modeling is its ability to predict how "smart" polymers will respond to environmental stimuli like changes in pH and temperature. uno.edu This is particularly relevant for polymers like poly(this compound), which contains a carboxylic acid group, making it inherently pH-responsive.

Constant pH MD simulations are a specialized technique used to model the conformational changes of polymers as a function of pH. aip.org For poly(this compound), these simulations would predict a transition from a compact, globular state at low pH (when the carboxylic acid is protonated and neutral) to an extended, coil-like state at high pH (when the carboxylate group is deprotonated and negatively charged). This transition is driven by the increase in electrostatic repulsion along the polymer chain. nih.gov Studies on PMAA have shown this transition to be sharp and cooperative. aip.org

The thermoresponsive behavior can also be predicted. Many N-substituted polyacrylamides exhibit a lower critical solution temperature (LCST), where they undergo a phase transition from soluble to insoluble upon heating. nih.gov MD simulations can elucidate the molecular mechanism behind this, which typically involves a change in the hydration state of the polymer. As temperature increases, the polymer releases bound water molecules, leading to chain collapse and aggregation. nih.govacs.org Computational tools can even be used to predict the cloud point temperature of copolymers based on their composition, providing a method for the rational design of new thermoresponsive materials. acs.org For poly(this compound), simulations could predict whether it exhibits LCST or upper critical solution temperature (UCST) behavior, and how this is influenced by factors like pH and polymer concentration. researchgate.net

Table 4: Summary of Predicted Responsive Behaviors from Computational Studies

Polymer SystemStimulusPredicted BehaviorUnderlying Mechanism (from Simulation)
Poly(methacrylic acid)Increase in pHCoil-globule to extended chain transitionDeprotonation of carboxyl groups leads to electrostatic repulsion. aip.org
Poly(N-isopropylacrylamide)Increase in TemperatureSoluble to insoluble phase transition (LCST)Release of structured water from hydrophobic isopropyl groups. nih.gov
Poly(MMA-co-MAA)-b-PAEMAIncrease in pHDismicellization and drug releasePMAA block dissolves, destroying the core-shell structure. mdpi.com
Disordered Proteins (ELPs)Increase in TemperatureLCST-type phase separationEntropically driven collapse due to changes in hydration free energy. nih.gov

This table summarizes predictive insights from computational studies on various responsive polymers, illustrating the principles applicable to poly(this compound).

Functional Material Applications Academic and Research Focus

Responsive Polymer Systems Derived from N-Methacryloyl-2-methylalanine

Polymers incorporating this compound can be designed to respond to external stimuli, such as pH and temperature, leading to macroscopic changes in their physical and chemical properties. This responsive behavior is a key area of research for the development of "smart" materials.

The design of pH-responsive materials based on this compound hinges on the presence of the carboxylic acid group in its structure. This acidic moiety can be protonated or deprotonated in response to changes in the pH of the surrounding environment, leading to significant alterations in the polymer's conformation and solubility.

Mechanism of pH-Responsiveness:

At low pH (acidic conditions): The carboxylic acid groups (-COOH) are protonated and largely uncharged. This allows for the formation of intramolecular and intermolecular hydrogen bonds, which can cause the polymer chains to adopt a more compact, collapsed conformation. In this state, the polymer is typically hydrophobic and may precipitate from aqueous solutions.

At high pH (alkaline conditions): The carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between these negatively charged groups along the polymer backbone leads to a chain expansion and a transition to a more hydrophilic, swollen state. acs.org This transition increases the polymer's solubility in water.

This pH-dependent behavior allows for the creation of materials that can swell or shrink, or dissolve and precipitate, in response to specific pH triggers. For instance, hydrogels synthesized from this compound would exhibit significant swelling in alkaline media and deswelling in acidic media. acs.org This is analogous to the behavior observed in other carboxyl-containing polymers like gelatin methacrylamide, which shows swelling at high pH due to deprotonation of carboxyl groups. acs.org

A practical application of this chemistry involves grafting poly(N-methacryloyl-L-alanine acid), a closely related polymer, onto chitosan (B1678972) microspheres. nih.gov The synthesis of the N-methacryloyl-L-alanine monomer is achieved by reacting L-alanine with methacryloyl chloride in a basic aqueous solution, followed by acidification. nih.gov The resulting polymer-grafted microspheres exhibit enhanced properties due to the presence of these pH-sensitive polymer chains on their surface. nih.gov

Table 1: pH-Responsive Behavior of this compound based Polymers

pH Condition Predominant Functional Group State Polymer Conformation Resulting Material Property
Low pH Carboxylic Acid (-COOH) Collapsed/Globular Hydrophobic/Precipitated

| High pH | Carboxylate (-COO⁻) | Expanded/Swollen | Hydrophilic/Dissolved |

Thermo-responsive polymers undergo a phase transition in response to temperature changes, often characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). While this compound itself does not impart strong thermo-responsiveness, it can be copolymerized with other monomers to create thermo-responsive architectures.

Research on analogous (meth)acrylamide polymers containing alanine (B10760859) residues has shown that the terminal group on the side chain plays a crucial role in determining the thermo-responsive behavior. For example, poly(MA-L-Ala-OMe), a polymer with a methyl ester terminal group, exhibits LCST behavior, meaning it is soluble in water at lower temperatures and becomes insoluble as the temperature is raised above its LCST. Current time information in Bangalore, IN. The cloud point, which indicates the onset of this phase separation, is influenced by factors such as polymer concentration and degree of polymerization. Current time information in Bangalore, IN. A study on a methacryloyl-DL-alanine methyl ester polymer gel, prepared by radiation-induced polymerization, also demonstrated thermo-responsive behavior. whiterose.ac.uk

By analogy, copolymers of this compound with well-known thermo-responsive monomers like N-isopropylacrylamide (NIPAM) could be synthesized. In such a copolymer, the PNIPAM segments would provide the LCST behavior, while the this compound units would offer pH-sensitivity, leading to a dual-responsive system. The inclusion of the this compound units could also modulate the LCST of the copolymer due to its hydrophilic nature at neutral or high pH.

The integration of multiple responsive moieties into a single polymer chain results in materials that can react to a combination of external stimuli, offering more complex and controlled behavior. nih.govmdpi.com Polymers derived from this compound are excellent candidates for the development of multi-stimuli responsive systems, particularly those sensitive to both pH and temperature.

A hypothetical block copolymer consisting of a pH-responsive block of poly(this compound) and a thermo-responsive block of a polymer like poly(N-isopropylacrylamide) (PNIPAM) would exhibit dual responsiveness. mdpi.com

At low pH and below the LCST, both blocks would be relatively collapsed, leading to aggregation.

At high pH and below the LCST, the poly(this compound) block would be swollen and hydrophilic, while the PNIPAM block would be soluble, leading to dissolution of the polymer.

At high pH and above the LCST, the PNIPAM block would collapse and become hydrophobic, potentially leading to the formation of micelles with a PNIPAM core and a swollen poly(this compound) corona.

This ability to respond to multiple stimuli opens up possibilities for creating highly specific and programmable materials for various research applications. mdpi.combeilstein-journals.org

Thermo-Responsive Polymer Architectures

Self-Assembled Structures and Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. Polymers of this compound, with their capacity for hydrogen bonding and potential for hydrophobic interactions, are well-suited for studies in self-assembly and the formation of ordered nanostructures.

The self-assembly of polymers containing this compound is primarily driven by a combination of non-covalent interactions:

Hydrogen Bonding: The carboxylic acid and amide groups within the monomer units are capable of forming strong hydrogen bonds. These interactions can occur between different polymer chains (intermolecularly) or within the same chain (intramolecularly), leading to the formation of defined secondary structures and larger assemblies.

Hydrophobic Interactions: The methyl groups on the polymer backbone and side chain contribute to the hydrophobic character of the polymer, particularly at low pH when the carboxylic acid groups are protonated. These hydrophobic interactions can drive the aggregation of polymer chains in aqueous environments to minimize contact with water.

The balance of these interactions dictates the final structure of the assemblies. For example, in aqueous solution, these polymers could self-assemble into core-shell nanostructures, where the hydrophobic segments form the core and the hydrophilic, charged segments form the corona. The use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the synthesis of well-defined polymers where the end-groups can also influence the self-assembly process. rsc.org

The self-assembly of this compound-containing polymers can lead to the formation of various nanostructures with controlled morphologies, such as spheres, worms, and vesicles. A powerful technique for achieving this is Polymerization-Induced Self-Assembly (PISA). ajwilsonresearch.com

In a typical PISA process, a soluble polymer block (macro-CTA) is chain-extended with a second monomer that becomes insoluble as it polymerizes. This insolubility drives the in-situ self-assembly into nanoparticles. For instance, a hydrophilic macro-CTA could be chain-extended with this compound in an acidic aqueous solution. As the poly(this compound) block grows, it would become hydrophobic and drive the formation of nanoparticles.

The final morphology of these nanoparticles (spheres, worms, or vesicles) can be controlled by varying parameters such as the degree of polymerization of each block and the solids concentration. acs.org Research on PISA of other amino acid-based methacrylates has demonstrated the successful formation of such nano-objects. rsc.org

Table 2: Potential Nanostructures from this compound Polymers via PISA

Morphology Description Potential Controlling Factors
Spherical Micelles Core-shell spheres with a collapsed core and a soluble corona. Higher ratio of soluble block to insoluble block.
Worms/Cylinders Elongated, worm-like structures. Intermediate ratio of soluble to insoluble blocks.

| Vesicles | Hollow spheres with a polymer membrane enclosing an aqueous core. | Higher ratio of insoluble block to soluble block. |

These self-assembled nanostructures are of great interest for various research applications due to their high surface area and tunable properties.

Self-Assembly Principles of this compound Conjugates

Advanced Materials Science Applications (Conceptual)

This compound and its related N-methacryloyl amino acid derivatives are monomers that possess a unique combination of a polymerizable methacryloyl group and a biocompatible amino acid moiety. This structure makes them valuable building blocks in academic and research settings for the conceptual design of advanced functional materials. Their applications are primarily explored in materials science, particularly in the development of sophisticated hydrogels, functional polymer supports, and bioconjugated systems.

Hydrogel Development for Research Platforms

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large quantities of water or biological fluids, making them excellent candidates for mimicking the native extracellular environment in research applications. nih.gov The development of next-generation hydrogel platforms focuses on creating materials with precisely controlled properties for use in 3D cell culture, tissue engineering, and as matrices for the controlled release of biomolecules. nih.govmdpi.com

The methacryloyl group is particularly suited for hydrogel formation, often through photo-crosslinking, which allows for spatial and temporal control over the polymerization process. nih.gov N-methacryloyl amino acid derivatives can be incorporated as monomers into these networks to impart specific functionalities. A key research focus is the creation of biointeractive hydrogels that can engage with biological systems in a controlled manner.

A notable research example involves the use of a related compound, N-methacryloyl mannosamine (B8667444) (ManMA), to create hydrogels containing engineered glycoproteins. acs.org In this approach, ManMA is supplied to cell cultures and is metabolically incorporated into the structure of glycoproteins on the cell surface, effectively tagging them with a polymerizable methacryloyl group. acs.org These functionalized glycoproteins can then be co-polymerized with other monomers, such as 2-methacryloyloxyethyl phosphorylcholine, to form a hydrogel. acs.org This process covalently cross-links the cell's own glycoproteins directly into the synthetic polymer network. acs.org The resulting hydrogel serves as a sophisticated research platform to study specific biological interactions, such as selectin-mediated cell adhesion, which is a critical step in various physiological and pathological processes. acs.org

Such platforms demonstrate the conceptual utility of N-methacryloyl derivatives in creating advanced research tools. The ability to tune hydrogel properties, such as by incorporating pH-sensitive co-monomers, further expands their application for creating stimuli-responsive systems for research in drug delivery and regenerative medicine. researchgate.net

Table 1: Components of a Biointeractive Glycoprotein-Conjugated Hydrogel Platform acs.org
ComponentFunctionResearch Application
N-methacryloyl mannosamine (ManMA)Metabolically engineers cell surface glycoproteins with polymerizable methacryloyl groups.Enables covalent integration of biological macromolecules into a synthetic polymer network.
Methacryloyl-Functionalized GlycoproteinsActs as a bio-functional, cross-linking agent within the hydrogel.Presents specific ligands (e.g., PSGL-1) for studying cellular interactions.
2-Methacryloyloxyethyl phosphorylcholinePrimary monomer forming the hydrogel backbone.Provides a biocompatible and non-fouling background matrix.
Cross-linkerForms covalent bonds to create the 3D polymer network.Controls the mechanical properties and stability of the hydrogel.

Polymer Supports and Functionalized Surfaces

In materials science, polymer supports and functionalized surfaces are crucial for applications ranging from chemical synthesis to advanced sensor technology. This compound and related monomers can be polymerized to create these supports, where the amino acid component provides a functional handle for further modification or specific interactions. researchgate.net

A significant conceptual application is in the field of molecularly imprinted polymers (MIPs). nih.gov MIPs are materials synthesized to have binding sites that are complementary in shape, size, and functionality to a specific target molecule. nih.gov N-methacryloyl amino acid derivatives are excellent functional monomers for this purpose, particularly for creating MIPs that can recognize and bind to proteins. nih.gov

For instance, research has demonstrated the development of MIP-based sensors for protein detection. In one study, N-methacryloyl-L-leucine methyl ester was used as a functional monomer to synthesize albumin-imprinted nanoparticles for a surface plasmon resonance (SPR) sensor. nih.gov In another, a myoglobin-imprinted nanofilm was created from poly(hydroxyethylmethacrylate-N-methacryloyl-L-tryptophan methyl ester) for use in a biosensor to detect myoglobin (B1173299) in human serum. nih.gov In these systems, the N-methacryloyl amino acid derivative arranges around the template protein during polymerization. After the protein is removed, it leaves behind a cavity that can selectively re-bind the target protein, forming the basis of a highly specific sensor. nih.gov

Table 2: Research Findings on MIPs Using N-Methacryloyl Amino Acid Derivatives for Protein Detection nih.gov
Polymer SystemFunctional MonomerTarget ProteinApplicationReported Limit of Detection (LOD)
Albumin-imprinted nanoparticlesN-methacryloyl-L-leucine methyl esterAlbuminSPR SensorNot specified in abstract
Myoglobin-imprinted nanofilmN-methacryloyl-L-tryptophan methyl esterMyoglobinSPR Sensor87.6 ng/mL

Peptide/Protein Conjugation in Polymer Systems

The conjugation of peptides or proteins to synthetic polymers creates hybrid materials that merge the biological function of the protein with the physical properties of the polymer. pku.edu.cnrsc.org This strategy is explored in research to enhance the stability of proteins, alter their solubility, or immobilize them within a larger construct. pku.edu.cnnih.gov The methacryloyl group in this compound makes it a monomer suitable for incorporation into polymer chains that are intended for bioconjugation.

The process of creating these conjugates, sometimes termed "PEPylation" for polypeptide conjugation, can follow several strategic pathways. pku.edu.cnrsc.org

Convergent Approach: A fully formed polymer chain with a reactive end-group is attached to a specific site on a peptide or protein. rsc.org

Divergent Approach ("Grafting From"): A peptide or protein is modified with an initiator molecule, and the polymer chain is then grown directly from the biological macromolecule. rsc.org

Specific and controlled conjugation is often achieved using chemoselective ligation methods that target unique functional groups on the protein. pku.edu.cn Techniques like Native Chemical Ligation (NCL), which targets an N-terminal cysteine, and Sortase-Mediated Ligation (SML), which targets a C-terminal LPXTG motif, allow for precise, site-specific attachment of polymer chains. pku.edu.cn

The study involving N-methacryloyl mannosamine (ManMA) also serves as an advanced example of protein conjugation within a polymer system. acs.org By metabolically introducing the polymerizable methacryloyl group onto glycoproteins, the entire glycoprotein (B1211001) becomes a "macro-monomer." acs.org During the subsequent polymerization to form a hydrogel, these glycoproteins are covalently conjugated and integrated throughout the polymer matrix, demonstrating a powerful method for creating functional, protein-polymer hybrid materials. acs.org

Table 3: Conceptual Strategies for Peptide/Protein Conjugation in Polymer Systems pku.edu.cnrsc.org
StrategyDescriptionKey Chemical Reactions/Techniques
Convergent ("Grafting To")A pre-synthesized polymer is attached to a protein.Click Chemistry, Michael Addition, Oxime/Hydrazone Ligation, NCL, SML.
Divergent ("Grafting From")A polymer chain is grown from an initiator attached to the protein.Atom Transfer Radical Polymerization (ATRP), Ring-Opening Polymerization (ROP).
Metabolic Engineering IntegrationA polymerizable group is metabolically incorporated into the protein, which is then co-polymerized.Introduction of unnatural amino acids or sugars with reactive handles (e.g., methacryloyl group). acs.org

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Production

Current synthetic methods for N-Methacryloyl-2-methylalanine, while effective, often rely on conventional chemical pathways. Future research will likely focus on developing more sustainable and efficient synthetic routes. This includes the exploration of biocatalytic methods, which could offer higher selectivity and milder reaction conditions, thereby reducing energy consumption and waste generation. Another promising area is the use of flow chemistry for continuous production, which can lead to improved process control, higher yields, and safer handling of reagents.

Key research questions in this area include:

Can enzymatic or microbial processes be engineered for the synthesis of this compound from renewable feedstocks?

What are the most effective green solvents and catalysts for the synthesis of this monomer?

How can flow chemistry be optimized for the large-scale, sustainable production of high-purity this compound?

Advanced Polymerization Control and Precision Architectures

The polymerization of this compound is a critical step in determining the properties of the resulting polymers. While conventional free-radical polymerization is widely used, advanced techniques that offer greater control over the polymer architecture are a key area for future research. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) can be further optimized to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers, star polymers, and hyperbranched polymers.

Future investigations will likely focus on:

Developing novel RAFT agents and ATRP catalysts that are more efficient and tolerant to various functional groups for the polymerization of this compound.

Exploring the synthesis of complex, multi-dimensional polymer architectures and their impact on material properties.

Investigating the kinetics and mechanisms of controlled polymerization of this compound to achieve a higher degree of precision.

Integration with Emerging Technologies in Materials Science

The unique properties of polymers derived from this compound make them attractive candidates for integration with emerging technologies. In the field of additive manufacturing (3D printing), for instance, these polymers could be used to develop novel resins with tailored mechanical and chemical properties. Another area of interest is the development of "smart" materials that respond to external stimuli such as pH, temperature, or light. The incorporation of this compound into such materials could lead to advanced sensors, actuators, and drug delivery systems.

Potential research directions include:

The design and synthesis of this compound-based photoresins for high-resolution 3D printing applications.

The development of stimuli-responsive hydrogels and coatings for applications in soft robotics and biomedical devices.

The integration of these polymers with nanomaterials, such as graphene or carbon nanotubes, to create advanced composites with enhanced properties.

Interdisciplinary Research Opportunities in Theoretical and Applied Chemistry

The study of this compound offers numerous opportunities for collaboration between theoretical and applied chemists. Computational modeling and simulation can provide valuable insights into the polymerization process and the structure-property relationships of the resulting polymers. This theoretical understanding can then guide the design of new experiments and the development of materials with specific functionalities.

Areas for interdisciplinary research include:

Utilizing quantum chemical calculations to understand the reactivity of the this compound monomer.

Employing molecular dynamics simulations to predict the conformational behavior and macroscopic properties of polymers.

Combining experimental data with theoretical models to create a comprehensive understanding of the material's behavior at multiple scales.

Challenges and Opportunities in Scale-Up and Translation (Academic Perspective)

While laboratory-scale synthesis and polymerization of this compound are well-established, scaling up these processes for potential industrial applications presents a number of challenges from an academic viewpoint. These include ensuring consistent product quality, optimizing reaction conditions for larger volumes, and addressing the economic feasibility of the process. However, overcoming these challenges also presents significant opportunities for academic researchers to collaborate with industry partners and translate their findings into real-world applications.

Key challenges and opportunities are summarized in the table below:

ChallengeOpportunity
Ensuring batch-to-batch consistency in monomer and polymer production.Development of robust quality control protocols and in-line monitoring techniques.
Managing heat transfer and mixing in large-scale polymerization reactors.Design of novel reactor configurations and process intensification strategies.
Reducing the cost of starting materials and reagents.Exploration of alternative, more economical synthetic pathways and catalyst recycling.
Bridging the gap between fundamental research and industrial application.Formation of academic-industrial partnerships to facilitate technology transfer and commercialization.

Q & A

Q. Tables for Reference

Analytical Technique Key Parameters Application Example
NMRδ 5.3–6.1 ppm (vinyl protons)Structural confirmation
HPLC-UVRetention time: 8.2 min (C18 column)Purity assessment
GPCĐ (dispersity) < 1.2Polymer molecular weight analysis
Stability Study Design Conditions Metrics
Accelerated Degradation40°C, 75% RH, 6 months% Monomer remaining via HPLC
Long-Term Storage–20°C, argon, darkAnnual purity checks

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.